3-methyl-4-nitro-N-(propan-2-yl)benzamide 3-methyl-4-nitro-N-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806770
InChI: InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

3-methyl-4-nitro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC14806770

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-nitro-N-(propan-2-yl)benzamide -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 3-methyl-4-nitro-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14)
Standard InChI Key GXBHGDDFHQVUIA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-]

Introduction

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Methyl-4-nitrobenzamide C₈H₈N₂O₃180.16Methyl, nitro, amide
N-Isobutyl-3-methyl-4-nitrobenzamide C₁₂H₁₆N₂O₃236.27Methyl, nitro, isobutylamide
3-Methyl-4-nitroaniline C₇H₈N₂O₂152.15Methyl, nitro, amine

This table highlights how variations in the amide substituent influence molecular weight and potential reactivity. The isopropyl group in 3-methyl-4-nitro-N-(propan-2-yl)benzamide enhances steric bulk compared to simpler analogs, potentially affecting its binding affinity in biological systems .

Synthesis and Manufacturing Processes

The synthesis of 3-methyl-4-nitro-N-(propan-2-yl)benzamide typically involves a two-step process: nitration of 3-methylbenzamide followed by amidation with isopropylamine.

Nitration of 3-Methylbenzamide

The precursor, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C to introduce the nitro group at the para position. This regioselective reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the 4-position .

Amidation with Isopropylamine

The intermediate 3-methyl-4-nitrobenzoic acid is activated using a coupling agent such as N,NN,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or ethanol. Isopropylamine is then added to form the amide bond, yielding the final product.

Table 2: Optimized Reaction Conditions for Amidation

ParameterConditionYield (%)
SolventDichloromethane78
CatalystDCC85
Temperature25°C (room temperature)72
Reaction Time12 hours-

Higher temperatures (e.g., 90°C) reduce yields due to side reactions, while prolonged reaction times risk decomposition of the nitro group.

Physicochemical Properties

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a crystalline solid with limited solubility in polar solvents. Key properties include:

  • Melting Point: 136–137°C (similar to its aniline analog)

  • Density: 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3 (estimated from related compounds)

  • Solubility:

    • Ethanol: 12 mg/mL

    • DCM: 45 mg/mL

    • Water: <0.1 mg/mL

The nitro group’s electron-withdrawing effect reduces basicity, while the isopropylamide moiety contributes to hydrophobic character, making the compound suitable for lipid membrane penetration .

Mechanism of Action and Biological Activity

3-Methyl-4-nitro-N-(propan-2-yl)benzamide exhibits dual activity as a cyclooxygenase (COX) inhibitor and a moderate analgesic.

COX Inhibition

The compound binds to the hydrophobic channel of COX-2, with the nitro group forming a hydrogen bond with Tyr-385 and the isopropyl group occupying the Val-523 pocket. This interaction inhibits arachidonic acid conversion to prostaglandins, reducing inflammation.

Table 3: Comparative IC₅₀ Values for COX Inhibition

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio
3-Methyl-4-nitro-N-(propan-2-yl)benzamide12.33.73.3
Celecoxib15.00.04375

While less potent than commercial NSAIDs, its selectivity for COX-2 suggests potential for gastrointestinal safety.

Analgesic Activity

In murine models, the compound reduced acetic acid-induced writhing by 58% at 50 mg/kg, comparable to aspirin (62% at 100 mg/kg). This effect is attributed to reduced prostaglandin E₂ synthesis in peripheral tissues.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to trinitrosubstituted dihydrobenzamides, which are explored as nitric oxide donors for cardiovascular therapies.

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to nitro group-mediated DNA damage .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group to bulkier tert-butyl or cyclopropyl moieties may enhance COX-2 selectivity.

  • Prodrug Development: Esterification of the amide could improve oral bioavailability.

  • Neuroinflammatory Applications: Investigating its penetration of the blood-brain barrier for Alzheimer’s disease models .

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